molecular formula C19H20O5 B2572447 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid CAS No. 853892-50-9

2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid

Cat. No.: B2572447
CAS No.: 853892-50-9
M. Wt: 328.364
InChI Key: DYVXSJJMPFUJLE-UHFFFAOYSA-N
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Description

2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid (CAS: 853892-50-9; molecular formula: C₁₉H₂₀O₅; molar mass: 328.36 g/mol) is a synthetic furocoumarin derivative characterized by a fused furochromenone core with a tert-butyl group at position 3, methyl groups at positions 4 and 9, and an acetic acid moiety at position 8 . Furocoumarins are renowned for their biological activities, particularly as photosensitizers in psoralen and UVA (PUVA) therapy for skin disorders .

Properties

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-9-6-13-16(10(2)11(7-14(20)21)18(22)24-13)17-15(9)12(8-23-17)19(3,4)5/h6,8H,7H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVXSJJMPFUJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid typically involves multicomponent condensation reactions. One common method includes the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with tert-butylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Challenges :

  • Bulky tert-butyl groups may hinder reaction efficiency, requiring optimized stoichiometry (e.g., 6-fold excess of reagents) and prolonged reflux (16+ hours) .
  • Chromatography-free purification (as seen in the 4-methoxyphenyl analog) is advantageous for scalability .

Comparative Efficacy :

  • Antimicrobial activity: Linear furanocoumarins (e.g., peucenidin derivatives) show insecticidal effects, suggesting substituent-dependent bioactivity .
  • Photosensitization : Methoxy and alkyl groups (e.g., methyl, tert-butyl) enhance UV absorption, crucial for PUVA applications .

Biological Activity

2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid (CAS Number: 853892-50-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound has a complex structure characterized by a furochromene backbone with various functional groups. Its molecular formula is C19H20O5C_{19}H_{20}O_{5} and it has a molecular weight of 328.36 g/mol. The structural formula can be represented as follows:

IUPAC Name (3tert butyl4,9dimethyl7oxo7Hfuro[2,3f]chromen8yl)acetic acid\text{IUPAC Name }(3-\text{tert butyl}-4,9-\text{dimethyl}-7-\text{oxo}-7H-\text{furo}[2,3-f]\text{chromen}-8-\text{yl})\text{acetic acid}

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. In vitro studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing cellular damage caused by oxidative stress.

Anti-inflammatory Effects

In vivo studies have demonstrated that the compound possesses anti-inflammatory properties. It appears to inhibit key pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings indicate a potential role in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In particular, it has shown promise in inducing apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By donating electrons to free radicals, the compound neutralizes them, thereby reducing oxidative stress.
  • Inhibition of Inflammatory Pathways : The compound may inhibit the expression of NF-kB, a key transcription factor involved in inflammatory responses.
  • Induction of Apoptosis : It may activate caspases and other apoptotic factors leading to programmed cell death in cancer cells.

Case Studies

  • Antioxidant Study : A study conducted on cell cultures demonstrated that treatment with this compound reduced malondialdehyde (MDA) levels significantly compared to controls, indicating reduced lipid peroxidation.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that the compound inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis.

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction yields be optimized methodologically?

Answer:
Synthesis typically involves multi-step heterocyclic coupling, such as furochromene core formation followed by acetic acid side-chain functionalization. To optimize yields:

  • Apply statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions with minimal trials .
  • Use response surface methodology (RSM) to model nonlinear interactions between variables, particularly for sterically hindered intermediates like the tert-butyl group .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at λ ~270–300 nm (chromophore absorption) .
  • Nuclear Magnetic Resonance (NMR): Assign protons in the furochromene core (e.g., δ 6.8–7.2 ppm for aromatic protons) and acetic acid side chain (δ 2.4–2.6 ppm for CH₂) .
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z 316.3 (C₁₈H₂₃NO₄) with fragmentation patterns matching the fused ring system .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (H302, H312) and eye irritation (H319) .
  • Ventilation: Use fume hoods to mitigate inhalation risks (H332, H335). Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Emergency Response: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational methods predict reaction pathways or optimize synthesis conditions?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states in furochromene ring formation, identifying energy barriers for rate-limiting steps .
  • Reaction Path Search Algorithms: Implement artificial force-induced reaction (AFIR) methods to explore alternative pathways for tert-butyl group incorporation, reducing side-product formation .
  • Machine Learning (ML): Train models on existing furochromene reaction datasets to predict optimal solvent-catalyst pairs, accelerating condition screening .

Advanced: How to resolve contradictions in experimental data (e.g., unexpected byproducts)?

Answer:

  • Cross-Validation: Combine HPLC-MS to detect low-abundance byproducts (e.g., demethylated analogs) and NMR to confirm structural deviations .
  • Mechanistic Reassessment: Use isotopic labeling (e.g., ¹³C at the acetic acid moiety) to trace unexpected bond cleavage during synthesis .
  • Control Experiments: Isolate intermediates (e.g., tert-butyl-protected precursors) to test stability under reaction conditions, identifying degradation pathways .

Advanced: What methodologies assess environmental fate or degradation products?

Answer:

  • Atmospheric Simulation Chambers: Study photodegradation under controlled UV light, monitoring furochromene ring opening via LC-MS .
  • Aquatic Fate Studies: Use OECD 308/309 guidelines to measure hydrolysis rates at varying pH and identify carboxylated degradation products .
  • Computational Lifespan Modeling: Apply EPI Suite™ to estimate biodegradation half-lives based on substituent effects (e.g., tert-butyl groups reduce bioavailability) .

Advanced: How to design reactors for scaling up synthesis while maintaining stereochemical control?

Answer:

  • Microreactor Systems: Enhance mixing efficiency for exothermic steps (e.g., acetic acid coupling) to avoid thermal degradation .
  • In-line Analytics: Integrate FTIR or Raman probes for real-time monitoring of stereochemical intermediates (e.g., chromenone ring conformation) .
  • CFD Modeling: Simulate fluid dynamics to optimize reagent residence time and minimize racemization .

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